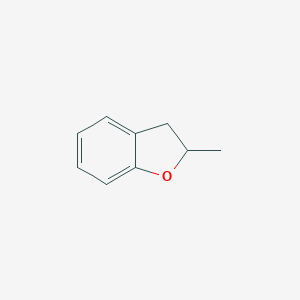

2,3-Dihydro-2-methylbenzofuran

Übersicht

Beschreibung

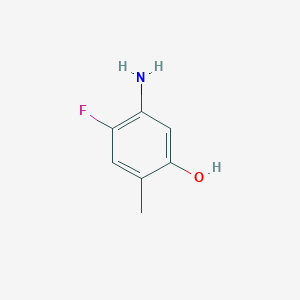

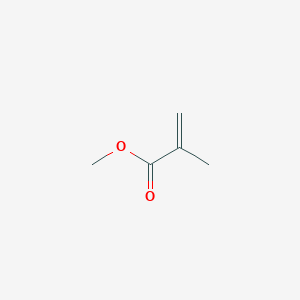

2,3-Dihydro-2-methylbenzofuran (2,3-DHMBF) is a heterocyclic organic compound belonging to the benzofuran family. It is a colorless solid with a molecular formula of C8H8O and a molar mass of 128.15 g/mol. 2,3-DHMBF is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has been studied for its potential use in a variety of scientific and medical applications, including as an antioxidant, anti-inflammatory, and anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antitumortherapie-Potenzial

Benzofuran-Gerüste, zu denen auch „2,3-Dihydro-2-methylbenzofuran“ gehört, haben ein erhebliches Potenzial in der Antitumortherapie gezeigt . Sie besitzen einzigartige therapeutische Potenziale und sind an verschiedenen klinischen Medikamenten beteiligt . Die gemeldeten Ergebnisse bestätigten die außergewöhnliche inhibitorische Wirksamkeit solcher Benzofurane gegenüber einem Panel von menschlichen Krebszelllinien im Vergleich zu einer breiten Palette von Referenz-Antikrebsmedikamenten .

Struktur-Wirkungs-Beziehung bei der Antitumoraktivität

Die Struktur-Wirkungs-Beziehung von Benzofuran-Derivaten, darunter „this compound“, wurde auf eine mögliche Antitumoraktivität untersucht . Die Bewertung der chemischen Struktur dieser Verbindungen wird zukünftige Medizinalchemiker bei der Entwicklung neuer Medikamente für die Krebstherapie anleiten, die möglicherweise exzellente Ergebnisse in in vivo/in vitro-Anwendungen liefern .

Inhibitorische Wirkungen auf verschiedene Arten von Krebszellen

Einige substituierte Benzofurane haben dramatische Antitumoraktivitäten gezeigt . Beispielsweise wurde festgestellt, dass Verbindung 36, ein Benzofuran-Derivat, signifikante wachstumsinhibitorische Wirkungen auf Zellen hat, und die Hemmungsraten in verschiedenen Arten von Krebszellen durch 10 μM Verbindung 36 sind wie folgt: Leukämie K-562 und SR (Hemmungsrate: 56,84 % bzw. 60,89 %), nicht-kleinzelliges Lungenkarzinom NCI-H322M und NCI-H460 (Hemmungsrate: 40,87 % bzw. 80,92 %), Darmkrebs HCT-116, KM12 und SW-620 (Hemmungsrate: 72,14 %, 41,49 und 40,82 %), ZNS-Krebs SNB-75 und U251 (Hemmungsrate: 58,02 % bzw. 73,94 %), Melanom LOX IMVI und MDA-MB-435 (Hemmungsrate: 72,69 % bzw. 50,64 %) und Eierstockkrebs OVCAR-4 und OVCAR-8 (Hemmungsrate: 56,45 % bzw. 44,50 %) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which 2,3-dihydro-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells . The exact mechanism by which this compound interacts with its targets and induces changes in cellular function remains to be elucidated.

Biochemical Pathways

For instance, benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation and survival .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds, including this compound, may induce a variety of molecular and cellular changes.

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCJVGMZEQDOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870908 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1746-11-8 | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 2,3-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 2,3-Dihydro-2-methylbenzofuran?

A: Several methods have been explored for synthesizing this compound. One approach involves a three-step synthesis from 2-aryloxypropionic acid ethyl esters. [] Another method utilizes a ruthenium-catalyzed intramolecular cyclization of 2-allylphenol. This reaction can be achieved using either a RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalyst system [, ] or a (RuCp∗Cl2)2/AgOTf/PPh3 system. [] Notably, the latter catalyst system exhibits higher activity and eliminates the need for a Cu(OTf)2 co-catalyst. []

Q2: Has this compound been identified in any natural sources?

A: Yes, this compound has been identified as a volatile component in Ephedra sinica Stapf. The compound constitutes 3.1% of the volatile oil extracted from this plant species. []

Q3: Can this compound be converted to other compounds through chemical reactions?

A: Yes, research indicates that this compound can undergo photoaromatization when exposed to excited acetone, transforming it into 2-methylbenzofuran. []

Q4: Are there any reported derivatives of this compound with potential biological activity?

A: Derivatives of this compound, specifically 2-amino-4-(this compound-5-yl)thiazole and 2-mercapto-4-(this compound-5-yl)thiazole, have been synthesized and evaluated for antifungal and antibacterial activity. These compounds exhibited marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli at specific concentrations. []

Q5: Are there established analytical methods for the detection and quantification of this compound?

A: While specific analytical methods for this compound were not detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify and characterize the compound within the volatile oil of Ephedra sinica Stapf. [] For a related compound, 4-Amino-7-chloro-5-fluoro-2,3-dihydro-2-methylbenzofuran, High-Performance Liquid Chromatography (HPLC) has been successfully employed for analysis, demonstrating high recovery rates and good linearity. [] This suggests HPLC could be a suitable analytical technique for this compound as well.

Q6: Have there been any studies exploring the impact of substituents on the reactivity of this compound?

A: Research suggests that the presence of electron-donating substituents on the aromatic ring of allylphenyl ethers can influence the yield of this compound during microwave-assisted rearrangement reactions on silica gel. The yield of this compound increases with increasing electron-donating effects of the substituent. [] This highlights the potential for tuning the reactivity and synthesis of this compound derivatives by modifying the electronic properties of the aromatic ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)